

Pharmacokinetic Analysis of Anticancer Agent "105": Application Notes and Protocols

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| Compound of Interest | | |
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Disclaimer: The designation "**Anticancer agent 105**" is ambiguous and has been used to refer to several distinct investigational drugs in scientific literature and clinical trials. This document provides a detailed overview of the pharmacokinetic analysis and relevant protocols for the most prominently described agents under this designation: NK105, BNC105, and RXDX-105. Researchers should verify the specific agent relevant to their work.

Contents

- NK105: A Paclitaxel-Incorporating Micellar Nanoparticle
- BNC105: A Vascular Disrupting Agent and Tubulin Polymerization Inhibitor
- RXDX-105: A Multikinase Inhibitor Targeting RET

NK105: A Paclitaxel-Incorporating Micellar Nanoparticle

NK105 is a nanoparticle formulation of paclitaxel, designed to improve its pharmacokinetic profile and reduce side effects associated with conventional paclitaxel formulations. It consists of a "core-shell" type polymeric micelle that entraps paclitaxel in its hydrophobic inner core.[1] [2]

Data Presentation: Pharmacokinetic Parameters



The following tables summarize the pharmacokinetic parameters of NK105 from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of NK105 vs. Paclitaxel in Mice[1]

| Parameter | NK105 (50 mg/kg) | Paclitaxel (50 mg/kg) | NK105 (100 mg/kg) | Paclitaxel (100 mg/kg) |
|--------------------------|---------------------|--------------------------|----------------------|---------------------------|
| Plasma C5 min (μg/mL) | 11-20 fold higher | - | 11-20 fold higher | - |
| Plasma AUC (μg·h/mL) | 50-86 fold higher | - | 50-86 fold higher | - |
| Plasma t1/2z (h) | 4-6 times longer | - | 4-6 times longer | - |
| Tumor Cmax (μg/g) | ~3 times higher | - | ~3 times higher | - |
| Tumor AUC (μg·h/g) | ~25 times higher | - | ~25 times higher | - |

Table 2: Clinical Pharmacokinetic Parameters of NK105 in Patients with Solid Tumors



| Dose | Administration Schedule | Key Findings | Reference |
|--------------|----------------------------|---|-----------|
| 150 mg/m² | Every 3 weeks | Plasma AUC was approximately 15-fold higher than conventional paclitaxel. | [2] |
| 100 mg/m² | Weekly | AUC0-inf was approximately 50-fold higher and Vdss was 1/15th of conventional paclitaxel. | |
| 50-100 mg/m² | Weekly | Exhibited linear pharmacokinetics. Approximately 5% of total paclitaxel was released from micelles. | |

Experimental Protocols

Protocol 1: Preparation and Administration of NK105 for Clinical Trials

This protocol is based on the methodology described in phase I and II clinical trials.

Materials:

- NK105 vials (containing the equivalent of 100 mg of paclitaxel per vial)
- 5% glucose solution for injection
- Intravenous infusion pump

Procedure:



- Reconstitute the required dose of NK105 in 100-250 mL of 5% glucose solution at room temperature.
- Administer the solution intravenously to the patient over a 30-minute to 1-hour period using an electric infusion pump.
- Unlike conventional paclitaxel, antiallergic premedication is not typically required.
- Dosing schedules vary by study but commonly include administration once every 3 weeks or weekly for 3 weeks followed by a 1-week rest.

Protocol 2: Pharmacokinetic Analysis of NK105 in Human Plasma

This is a representative protocol for quantifying paclitaxel concentrations from NK105 in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard bioanalytical method.

Materials:

- Human plasma samples collected from patients at various time points post-infusion.
- Acetonitrile
- Internal standard (e.g., deuterated paclitaxel)
- LC-MS/MS system

Procedure:

- Sample Preparation (Protein Precipitation):
 - Thaw plasma samples on ice.
 - \circ To 100 µL of plasma, add 20 µL of internal standard solution.
 - Add 300 μL of cold acetonitrile to precipitate plasma proteins.
 - Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

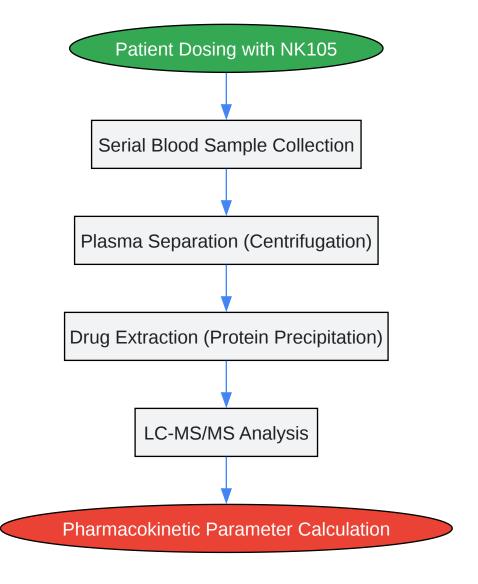


- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample into the LC-MS/MS system.
 - Separate the analyte using a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - Detect and quantify paclitaxel and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
- Data Analysis:
 - Construct a calibration curve using standards of known paclitaxel concentrations.
 - Determine the concentration of paclitaxel in the plasma samples by interpolating from the calibration curve.
 - Use pharmacokinetic software to calculate parameters such as AUC, Cmax, t1/2, etc.

Visualizations

Caption: Formulation and delivery of NK105.





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Caption: Workflow for pharmacokinetic analysis.

BNC105: A Vascular Disrupting Agent and Tubulin Polymerization Inhibitor

BNC105 (and its prodrug BNC105P) is a dual-action anticancer agent. It functions as a vascular disrupting agent (VDA) by selectively targeting and collapsing tumor blood vessels, and also as a tubulin polymerization inhibitor, which directly hinders cancer cell division. The prodrug, BNC105P, is rapidly converted to the active agent BNC105 in the body.

Data Presentation: Pharmacokinetic Parameters



Table 3: Clinical Pharmacokinetic Parameters of BNC105P and BNC105

| Agent | Parameter | Value |
|-----------------------|----------------------|---|
| BNC105P (Prodrug) | Half-life (t1/2) | 0.13 hours |
| BNC105 (Active Agent) | Half-life (t1/2) | 0.57 hours |
| BNC105 (Active Agent) | Plasma Concentration | Generally increased in proportion to dose |

Experimental Protocols

Protocol 3: Clinical Administration of BNC105P

This protocol is derived from a phase I clinical trial of BNC105P.

Materials:

- BNC105P for injection
- Standard IV infusion equipment

Procedure:

- Reconstitute the calculated dose of BNC105P. Doses in the phase I trial ranged from 2.1 to 18.9 mg/m².
- Administer the drug as a 10-minute intravenous infusion.
- The dosing schedule in the trial was on Days 1 and 8 of a 21-day cycle.
- Monitor patients for safety and toxicity. The recommended phase II dose was determined to be 16 mg/m².

Protocol 4: Assessment of Tubulin Polymerization Inhibition

This protocol outlines a method to assess the pharmacodynamic effect of BNC105 on its target in peripheral blood mononuclear cells (PBMCs), as described in clinical studies.



Materials:

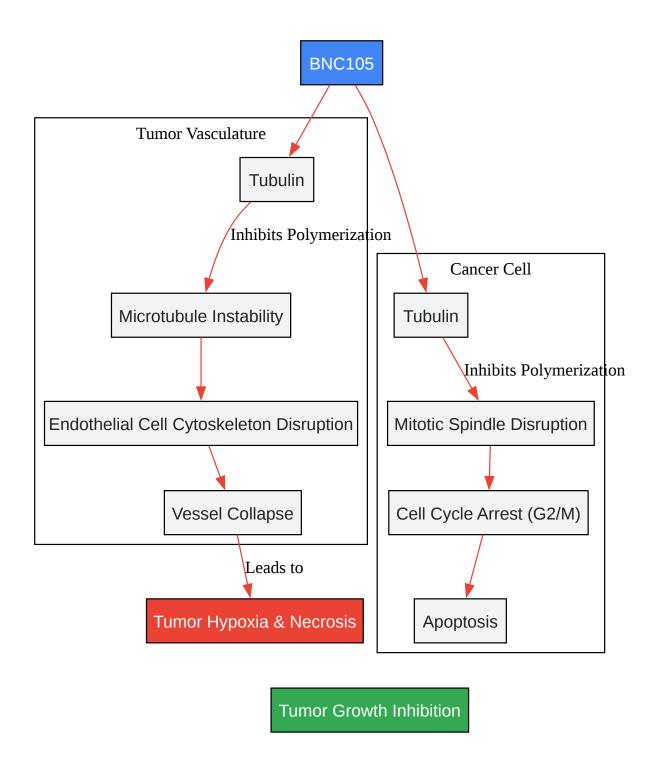
- Blood samples from patients treated with BNC105.
- · Ficoll-Paque for PBMC isolation.
- Microtubule-stabilizing and -destabilizing buffers.
- Western blotting equipment and antibodies against α -tubulin.

Procedure:

- PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.
- Tubulin Fractionation:
 - Lyse a portion of the PBMCs in a microtubule-stabilizing buffer to preserve polymerized (pellet) tubulin.
 - Lyse another portion in a microtubule-destabilizing buffer to obtain total tubulin.
 - Centrifuge the lysates to separate the soluble (unpolymerized) and insoluble (polymerized) fractions.
- Western Blotting:
 - Resolve the protein fractions by SDS-PAGE.
 - Transfer proteins to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for α-tubulin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate.
- Analysis: Quantify the band intensities to determine the ratio of polymerized to total tubulin. A
 dose-dependent reduction in polymerized tubulin indicates on-target action of BNC105.



Visualizations



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Caption: Dual mechanism of action of BNC105.



RXDX-105: A Multikinase Inhibitor Targeting RET

RXDX-105 is an oral, small-molecule inhibitor of multiple kinases, with potent activity against RET (Rearranged during Transfection), BRAF, and other kinases. Its therapeutic potential has been evaluated in cancers driven by RET gene alterations, such as fusions or mutations.

Data Presentation

Quantitative pharmacokinetic data for RXDX-105 is not detailed in the provided search results. Studies focus on its biochemical and in vivo antitumor activity.

Table 4: Biochemical and Cellular Activity of RXDX-105

| Target | Activity |
|--|--|
| Wild-type RET, CCDC6-RET, NCOA4-RET, RET M918T | Low to subnanomolar inhibitory activity |
| VEGFR2/KDR, VEGFR1/FLT | Spared (high selectivity) |
| RET-rearranged and RET-mutant cell lines | Dose-dependent inhibition of proliferation |

Experimental Protocols

Protocol 5: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of RXDX-105 against its target kinase, RET.

Materials:

- Recombinant human RET kinase
- Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
- ATP (adenosine triphosphate)
- RXDX-105 at various concentrations



- · Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

- Prepare a reaction mixture containing the RET kinase, the substrate peptide, and kinase buffer in a multi-well plate.
- Add RXDX-105 at a range of concentrations to the wells. Include a no-inhibitor control.
- Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity. For the ADP-Glo[™] assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
- The amount of light produced is proportional to the ADP generated and thus to the kinase activity.
- Plot the kinase activity against the concentration of RXDX-105 and fit the data to a doseresponse curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 6: Western Blot Analysis of Downstream Signaling

This protocol is used to confirm that RXDX-105 inhibits RET signaling within cancer cells.

Materials:

- Cancer cell lines harboring a RET fusion (e.g., CCDC6-RET).
- RXDX-105
- Cell lysis buffer



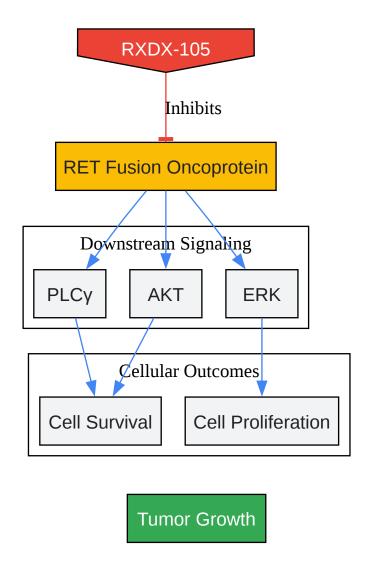
- Antibodies against: phospho-RET, total RET, phospho-ERK, total ERK, phospho-AKT, total AKT.
- · Western blotting equipment.

Procedure:

- Culture the RET-fusion cancer cells and treat them with various concentrations of RXDX-105 for a defined period (e.g., 2-4 hours).
- Harvest the cells and prepare protein lysates using a suitable lysis buffer.
- Determine the protein concentration of each lysate.
- Perform Western blotting as described in Protocol 4.
- Probe the membranes with primary antibodies against phosphorylated and total forms of RET, ERK, and AKT.
- Analyze the results. A dose-dependent decrease in the phosphorylation of RET and its downstream targets (ERK, AKT) indicates effective inhibition of the signaling pathway by RXDX-105.

Visualizations





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Caption: RXDX-105 inhibition of the RET signaling pathway.

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References

• 1. NK105, a paclitaxel-incorporating micellar nanoparticle formulation, can extend in vivo antitumour activity and reduce the neurotoxicity of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]



- 2. A phase I and pharmacokinetic study of NK105, a paclitaxel-incorporating micellar nanoparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
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